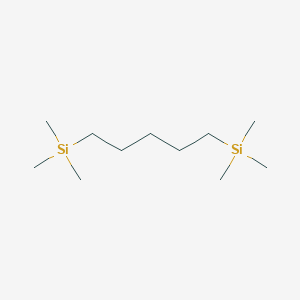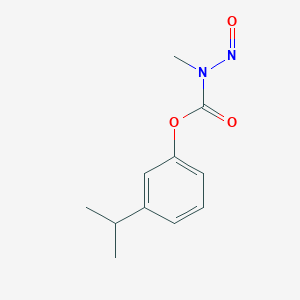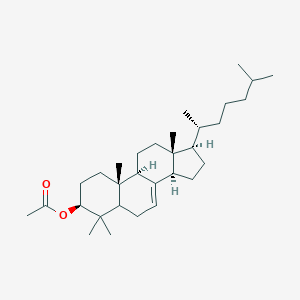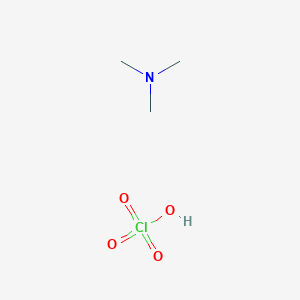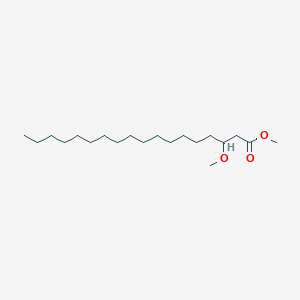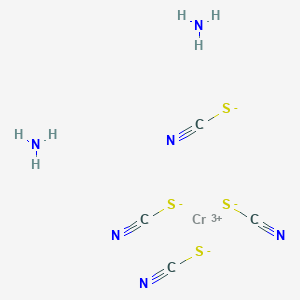![molecular formula C21H19NO5 B100469 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one CAS No. 15358-01-7](/img/structure/B100469.png)
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one, also known as ETDQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. ETDQ belongs to the class of dibenzoquinoline derivatives, which have been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is not fully understood, but it has been proposed that it inhibits the activity of certain enzymes and signaling pathways involved in the growth and survival of cells. 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have antimicrobial properties, making it effective against a wide range of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in lab experiments is its potential therapeutic properties, making it a promising candidate for the development of new drugs. Additionally, 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in lab experiments is its potential toxicity, as it has been found to be cytotoxic at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. One area of research could focus on the development of new drugs based on the structure of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one, with the aim of improving its therapeutic properties and reducing its toxicity. Another area of research could focus on the mechanism of action of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one, with the aim of understanding its biological activities at the molecular level. Additionally, further studies could be conducted to investigate the potential use of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in the treatment of infectious diseases, such as bacterial and fungal infections.
Synthesemethoden
The synthesis of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one involves the condensation of 2-ethoxy-1-naphthylamine and 2,3,4-trimethoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The reaction is carried out at a temperature of 100°C for several hours, followed by the addition of water to the reaction mixture. The crude product is then purified by recrystallization to obtain pure 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one.
Wissenschaftliche Forschungsanwendungen
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has also been studied for its potential use in the treatment of inflammatory diseases, such as arthritis, as it has been found to inhibit the production of inflammatory cytokines. Additionally, 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
15358-01-7 |
|---|---|
Produktname |
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one |
Molekularformel |
C21H19NO5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
4-ethoxy-5,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C21H19NO5/c1-5-27-15-9-12-13(10-14(15)24-2)20(23)19-17-11(6-7-22-19)8-16(25-3)21(26-4)18(12)17/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
ANPHOVYHXGXALX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C3=C4C(=CC(=C3OC)OC)C=CN=C4C2=O)OC |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)C3=C4C(=CC(=C3OC)OC)C=CN=C4C2=O)OC |
Synonyme |
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



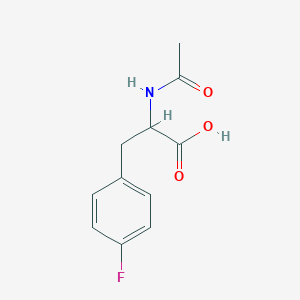

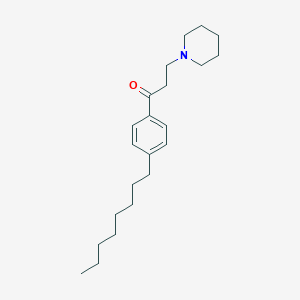
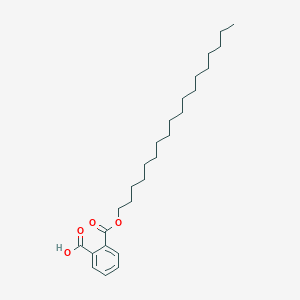
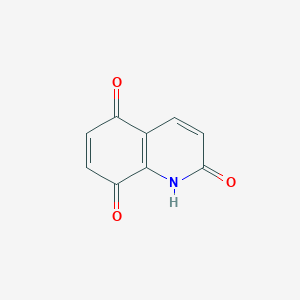
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
